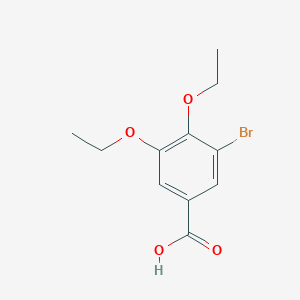
6-(ヒドロキシメチル)-2,5-ジヒドロピラン-6-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is an organic compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a pyran ring, which is a six-membered ring containing one oxygen atom. The compound also features a hydroxymethyl group and a carboxylate ester group, making it a versatile molecule in organic synthesis and various applications.
科学的研究の応用
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate typically involves the reaction of a suitable precursor with reagents that introduce the hydroxymethyl and carboxylate ester groups. One common method involves the use of a dihydropyran derivative as the starting material, which undergoes hydroxymethylation and esterification under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs advanced techniques such as flow chemistry, which allows for precise control over reaction parameters and improved safety.
化学反応の分析
Types of Reactions
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ester group produces an alcohol.
作用機序
The mechanism of action of Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylate ester groups play crucial roles in its reactivity and binding properties. These functional groups can form hydrogen bonds and other interactions with target molecules, influencing their biological activity and function.
類似化合物との比較
Similar Compounds
Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but a different ring structure.
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: Another compound with a hydroxymethyl and carboxylate ester group but with a pyridine ring instead of a pyran ring.
Uniqueness
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(10)8(6-9)4-2-3-5-12-8/h2-3,9H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLGLCDFXVLJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)



![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)
![2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2493055.png)
![N-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2493057.png)
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine](/img/structure/B2493059.png)




![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2493066.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)
